molecular formula C13H7BrClN B13646104 3'-Bromo-4'-chloro-[1,1'-biphenyl]-4-carbonitrile

3'-Bromo-4'-chloro-[1,1'-biphenyl]-4-carbonitrile

Cat. No.: B13646104
M. Wt: 292.56 g/mol
InChI Key: USAMPBUJVOQMMO-UHFFFAOYSA-N
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Description

3’-Bromo-4’-chloro-[1,1’-biphenyl]-4-carbonitrile is an organic compound with the molecular formula C13H7BrClN It is a biphenyl derivative, characterized by the presence of bromine, chlorine, and a nitrile group on the biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Bromo-4’-chloro-[1,1’-biphenyl]-4-carbonitrile typically involves a multi-step process. One common method is the Suzuki-Miyaura cross-coupling reaction. This reaction involves the coupling of 3-bromo-4-chlorobenzonitrile with an arylboronic acid in the presence of a palladium catalyst and a base . The reaction is usually carried out under mild conditions, making it suitable for the synthesis of various biphenyl derivatives.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3’-Bromo-4’-chloro-[1,1’-biphenyl]-4-carbonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura reaction to form more complex biphenyl derivatives.

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate nucleophilic substitution.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various substituted biphenyl derivatives, while oxidation and reduction can lead to the formation of different functionalized biphenyl compounds.

Scientific Research Applications

3’-Bromo-4’-chloro-[1,1’-biphenyl]-4-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3’-Bromo-4’-chloro-[1,1’-biphenyl]-4-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biological effects. The presence of the nitrile group can enhance its binding affinity to certain targets, while the bromine and chlorine atoms can influence its reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-4’-chloro-[1,1’-biphenyl]
  • 4-Bromo-4’-chloro-[1,1’-biphenyl]
  • 3-Bromo-3’-chloro-[1,1’-biphenyl]

Uniqueness

3’-Bromo-4’-chloro-[1,1’-biphenyl]-4-carbonitrile is unique due to the presence of the nitrile group, which can significantly influence its chemical and biological properties. This distinguishes it from other similar biphenyl derivatives that lack this functional group .

Properties

Molecular Formula

C13H7BrClN

Molecular Weight

292.56 g/mol

IUPAC Name

4-(3-bromo-4-chlorophenyl)benzonitrile

InChI

InChI=1S/C13H7BrClN/c14-12-7-11(5-6-13(12)15)10-3-1-9(8-16)2-4-10/h1-7H

InChI Key

USAMPBUJVOQMMO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)C2=CC(=C(C=C2)Cl)Br

Origin of Product

United States

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